N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)sulfonyl]-3-methylpentanamide
Description
N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)sulfonyl]-3-methylpentanamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique chemical structure, which includes a methoxy group, a methyl group, and a sulfonyl group attached to the thiazole ring.
Properties
IUPAC Name |
N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)sulfonyl]-3-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-5-7(2)6-9(14)13-19(15,16)10-8(3)12-11(17-4)18-10/h7H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSJKUFVRYXBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NS(=O)(=O)C1=C(N=C(S1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)sulfonyl]-3-methylpentanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yields .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)sulfonyl]-3-methylpentanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)sulfonyl]-3-methylpentanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)sulfonyl]-3-methylpentanamide can be compared with other thiazole derivatives to highlight its uniqueness:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
